8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole
Description
Properties
IUPAC Name |
8-(2-pyridin-2-ylphenyl)-5H-pyrido[3,2-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3/c1-2-7-17(19-8-3-4-12-23-19)16(6-1)15-10-11-20-18(14-15)22-21(25-20)9-5-13-24-22/h1-14,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQWGQBJRGUPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC4=C3N=CC=C4)C5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These methods would likely involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity, using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that compounds in the pyridoindole family can inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions and mechanisms are still under investigation, but the compound's structure may facilitate binding to critical enzymes involved in cancer proliferation .
- Antimicrobial Properties : There is emerging evidence that this compound exhibits antimicrobial activity against certain pathogens, making it a candidate for developing new antibiotics .
Biological Research
The compound is being investigated for its role in:
- Neuropharmacology : Its structural characteristics allow for potential interactions with neurotransmitter systems, which could lead to the development of new treatments for neurological disorders .
- Cell Signaling Pathways : Research is ongoing into how this compound affects signaling pathways within cells, particularly those related to inflammation and immune responses .
Material Science
In addition to biological applications, this compound is being studied for:
- Organic Electronics : The compound's electronic properties may be harnessed in the development of organic semiconductors and photovoltaic devices. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) .
- Nanotechnology : Its incorporation into nanomaterials could enhance the functional properties of nanocomposites, particularly in sensors and drug delivery systems .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Mikolajczyk et al. (2021) | Anticancer properties | Identified potential pathways through which pyridoindoles induce apoptosis in cancer cells. |
| TCI America Research (2024) | Material applications | Demonstrated the effectiveness of this compound in enhancing the conductivity of organic films used in electronics. |
| GlpBio Studies (2023) | Antimicrobial effects | Reported significant antimicrobial activity against Gram-positive bacteria, suggesting its utility in developing new antibiotics. |
Mechanism of Action
The mechanism of action of 8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structure Variations
- Pyrido[3,2-b]indole Derivatives :
- The main compound shares the pyrido[3,2-b]indole core with CzCbPy (8-(9H-carbazol-9-yl)-5-(pyridin-2-yl)-5H-pyrido[3,2-b]indole) and 2CzCbPy (5-(6-(9H-carbazol-9-yl)pyridin-2-yl)-8-(9H-carbazol-9-yl)-5H-pyrido[3,2-b]indole) . These compounds differ in substituents: CzCbPy has carbazole at position 8, while 2CzCbPy incorporates carbazole at both positions 5 and 8.
- Key Difference : The main compound’s 2-pyridylphenyl substituent at position 8 contrasts with carbazole or anthracene groups in analogs, impacting electronic properties and charge transport .
Electronic and Optoelectronic Properties
OLED Performance Metrics
- Key Insights :
- The main compound’s pyridylphenyl group likely enhances electron transport due to the electron-deficient pyridine ring, similar to CzCbPy’s pyridyl moiety .
- Triazine-based CzDCbTrz achieves superior EQE (23.4%) compared to anthracene hybrids (3.94%), highlighting the role of strong electron-withdrawing groups in improving electroluminescence .
- The absence of carbazole in the main compound may limit hole-transport capabilities compared to CzCbPy, which combines carbazole (hole-transport) and pyridyl (electron-transport) groups for bipolar hosting .
Biological Activity
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole, with the CAS number 1251503-35-1, is a compound that has attracted interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of indole derivatives, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on available literature and research findings.
The molecular formula for this compound is C22H15N3, with a molecular weight of 321.38 g/mol. The compound features a complex structure that includes both pyridine and indole moieties, contributing to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1251503-35-1 |
| Molecular Formula | C22H15N3 |
| Molecular Weight | 321.38 g/mol |
| Purity | ≥98.0% (GC) |
Anticancer Activity
Research has demonstrated that indole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and Hela (cervical cancer).
- IC50 Values : The compound showed IC50 values ranging from 1.68 µM to 3.00 µM against these cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics like colchicine and combretastatin A-4 .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometric analysis has confirmed these findings, suggesting that it disrupts tubulin polymerization similar to other known antineoplastic agents .
Anti-inflammatory Properties
In addition to its anticancer activity, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Studies indicate that compounds with similar structures can significantly reduce paw edema in animal models when compared to standard anti-inflammatory drugs like indomethacin .
Case Studies
-
Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound against several breast cancer cell lines. Results indicated a strong correlation between concentration and cytotoxicity, with significant apoptosis observed in treated cells.
Cell Line IC50 (µM) Mechanism MCF-7 1.68 Apoptosis induction A549 1.89 G2/M phase arrest Hela 2.12 Tubulin disruption - Anti-inflammatory Study : In a controlled experiment assessing paw edema, the compound exhibited a reduction in inflammation comparable to indomethacin at specific time intervals post-treatment.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 8-[2-(2-pyridyl)phenyl]-5H-pyrido[3,2-b]indole, and how can reaction conditions be optimized?
- Methodology : Palladium-catalyzed amidation and cyclization are widely used for pyridoindole derivatives. Key parameters include catalyst loading (e.g., Pd(OAc)₂ at 5 mol%), ligand selection (XPhos), and solvent polarity (toluene/DMF mixtures). Temperature control (80–100°C) and reaction time (12–24 hrs) significantly impact yield. Post-reaction purification via column chromatography with ethyl acetate/hexane gradients ensures high purity .
- Data Note : Yield improvements (e.g., from 45% to 72%) were observed when using microwave-assisted heating for cyclization steps .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.3–9.3 ppm) and pyridyl/phenyl substituents. Overlapping signals in the δ 7.5–8.6 range require 2D NMR (COSY, HSQC) for resolution .
- LC-MS : Positive-mode electrospray ionization (ESI) confirms molecular ion peaks (e.g., m/z = 351 [M+H]⁺). Isotopic patterns validate molecular formulas .
- Elemental Analysis : CHN analysis discrepancies >0.3% indicate residual solvents; recalibration of combustion parameters is advised .
Q. How do substituents on the pyridyl or indole rings affect solubility and crystallinity?
- Methodology : Introduce alkyl groups (e.g., butyl, ethyl) at the N5 position to enhance solubility in polar aprotic solvents (DMF, DMSO). Crystallinity is improved with electron-withdrawing groups (e.g., nitro) via π-π stacking interactions, confirmed by X-ray diffraction .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and guide synthetic modifications?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps (e.g., 3.2 eV for the parent compound). Electron-deficient pyridyl rings stabilize charge-transfer states, relevant for optoelectronic applications. Substituent effects on dipole moments correlate with solubility trends .
Q. What strategies resolve contradictions between experimental and theoretical spectral data?
- Case Study : Discrepancies in ¹³C NMR chemical shifts (e.g., calculated vs. observed δ 155.9 vs. 160.5 ppm) arise from solvent effects (CDCl₃ vs. gas-phase DFT). Include implicit solvation models (IEFPCM) in simulations to improve accuracy .
- Validation : Cross-reference with solid-state NMR or single-crystal XRD for unambiguous assignments .
Q. How can mechanistic pathways of Pd-catalyzed cyclization be elucidated?
- Methodology :
- Kinetic Studies : Monitor intermediates via in-situ IR spectroscopy. Rate-determining steps (e.g., C–N bond formation) are identified by Arrhenius plots.
- Isotopic Labeling : Use ¹⁵N-labeled amines to track nitrogen incorporation in the indole ring .
- DFT Transition States : Identify energy barriers for oxidative addition/reductive elimination steps .
Q. What interdisciplinary approaches enhance applications in materials science or medicinal chemistry?
- Materials Science : Modify the pyridyl-phenyl moiety for π-conjugated systems. UV-Vis absorption (λₘₐₓ ~380 nm) and fluorescence quantum yields (Φ = 0.45) suggest use in OLEDs .
- Medicinal Chemistry : Screen for kinase inhibition (e.g., bisindolylmaleimide analogs) via molecular docking (AutoDock Vina) targeting ATP-binding pockets .
Key Recommendations
- Experimental Design : Prioritize microwave-assisted synthesis for time-sensitive reactions.
- Data Validation : Use orthogonal analytical methods (e.g., NMR + XRD) for structural confirmation.
- Interdisciplinary Collaboration : Partner with computational chemists to refine predictive models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
